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These application notes provide detailed protocols for performing migration and invasion

assays using the human foreskin fibroblast cell line, Hs27 (ATCC® CRL-1634™). This

fibroblast cell line, derived from a normal newborn male, is a valuable tool for studying wound

healing, fibrosis, and the tumor microenvironment.[1][2] The following protocols for the Scratch

(Wound Healing) Assay and the Transwell Invasion Assay are based on established methods

for fibroblasts and can be adapted for use with Hs27 cells.
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Characteristic Description

Cell Type Fibroblast[1]

Tissue of Origin Foreskin[1]

Species Homo sapiens (Human)

Gender of Donor Male

Ethnicity of Donor Black[1]

Growth Properties Adherent[1]

Morphology Fibroblastic[1]

Culture Medium

DMEM (Dulbecco's Modified Eagle's Medium) +

10% Fetal Bovine Serum (FBS) + 2mM L-

glutamine[1]

Subculture Routine

Split sub-confluent cultures (70-80%) 1:2 to 1:4;

seeding at 1-2 x 10,000 cells/cm² using 0.05%

trypsin/EDTA.[1]

Incubation 37°C, 5% CO₂[1]

Scratch (Wound Healing) Assay for Cell Migration
The scratch assay is a straightforward and widely used method to study collective cell

migration in vitro. It mimics the migration of cells during wound healing. This protocol is

adapted for Hs27 cells based on general fibroblast protocols and the documented use of Hs27

in wound healing assays.[3][4]

Experimental Workflow

Preparation Assay Analysis

Seed Hs27 cells in a multi-well plate Culture to form a confluent monolayer (24-48h) Optional: Serum-starve cells (4-24h) to inhibit proliferation Create a 'scratch' in the monolayer with a pipette tip Wash with PBS to remove dislodged cells Add fresh medium with or without test compounds Image the scratch at time 0h Incubate and acquire images at regular intervals (e.g., every 4-8h) Measure the change in the scratch area over time
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Caption: Workflow for the Scratch (Wound Healing) Assay.

Detailed Protocol
Materials:

Hs27 cells

Complete culture medium (DMEM + 10% FBS)

Serum-free culture medium

Phosphate-Buffered Saline (PBS)

Multi-well plates (e.g., 12-well or 24-well)

Sterile 200 µL or 1000 µL pipette tips

Microscope with a camera

Procedure:

Cell Seeding:

Seed Hs27 cells into a multi-well plate at a density that will form a confluent monolayer

within 24-48 hours. For a 12-well plate, a starting density of approximately 2 x 10⁵ cells

per well can be used, but this should be optimized.

Cell Culture:

Incubate the cells in a humidified incubator at 37°C and 5% CO₂ until they form a

confluent monolayer.

Serum Starvation (Optional):

To ensure that wound closure is due to migration and not proliferation, you can serum-

starve the cells by replacing the complete medium with serum-free medium for 4-24 hours
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before making the scratch.

Creating the Scratch:

Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell

monolayer. Apply firm and consistent pressure to ensure a clean, cell-free gap. A cross-

shaped scratch can also be made.[5]

Washing:

Gently wash the wells twice with PBS to remove any detached cells.

Incubation with Test Compounds:

Add fresh culture medium to the wells. This can be serum-free medium, medium with a

reduced serum concentration, or medium containing chemoattractants or inhibitors to be

tested.

Imaging and Analysis:

Immediately after adding the fresh medium, capture images of the scratch at time 0.

Place the plate back in the incubator and acquire images of the same fields at regular

intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch is closed in the control wells.

[5]

The rate of cell migration can be quantified by measuring the area of the cell-free gap at

each time point using image analysis software (e.g., ImageJ). The change in the area over

time reflects the migration rate.

Data Presentation
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Time (hours)
Scratch Area
(Control) (µm²)

Scratch Area
(Test
Compound)
(µm²)

% Wound
Closure
(Control)

% Wound
Closure (Test
Compound)

0 500,000 500,000 0 0

8 350,000 400,000 30 20

16 150,000 300,000 70 40

24 25,000 250,000 95 50

% Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100

Transwell Invasion Assay
The transwell invasion assay, or Boyden chamber assay, is used to assess the ability of cells to

migrate through an extracellular matrix (ECM) barrier, mimicking the process of invasion

through the basement membrane.

Experimental Workflow

Preparation Assay Analysis

Coat transwell insert with ECM (e.g., Matrigel) Prepare a single-cell suspension of Hs27 in serum-free medium Add chemoattractant (e.g., 10% FBS) to the lower chamber Seed Hs27 cells into the upper chamber Incubate for 24-48 hours to allow for invasion Remove non-invading cells from the top of the insert Fix and stain the invading cells on the bottom of the insert Image and count the number of invaded cells

Click to download full resolution via product page

Caption: Workflow for the Transwell Invasion Assay.

Detailed Protocol
Materials:

Hs27 cells
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Complete culture medium (DMEM + 10% FBS)

Serum-free culture medium

Transwell inserts (8 µm pore size is suitable for fibroblasts)[6]

Extracellular matrix (ECM) solution (e.g., Matrigel® or Collagen I)

Cotton swabs

Fixation solution (e.g., 4% paraformaldehyde or methanol)

Staining solution (e.g., Crystal Violet or DAPI)

Microscope with a camera

Procedure:

Coating the Transwell Inserts:

Thaw the ECM solution (e.g., Matrigel) on ice.

Dilute the ECM solution to the desired concentration with cold, serum-free medium. A final

concentration of 0.2-1.0 mg/mL is a good starting point.[7]

Add the diluted ECM solution to the upper chamber of the transwell inserts (e.g., 100 µL

for a 24-well plate format) and incubate at 37°C for at least 1-2 hours to allow for gelation.

Cell Preparation:

Culture Hs27 cells to 70-80% confluency.

Serum-starve the cells for 4-24 hours.

Trypsinize and resuspend the cells in serum-free medium to create a single-cell

suspension. A typical seeding density is 0.5-1.0 x 10⁵ cells per insert for a 24-well plate,

but this should be optimized.

Assay Setup:
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Add medium containing a chemoattractant (e.g., DMEM with 10% FBS) to the lower

chamber of the plate.

Carefully place the ECM-coated transwell inserts into the wells.

Add the prepared Hs27 cell suspension to the upper chamber of the inserts.

Incubation:

Incubate the plate at 37°C and 5% CO₂ for 24-48 hours. The optimal incubation time will

depend on the invasive capacity of the cells and should be determined empirically.

Quantification:

After incubation, carefully remove the non-invading cells from the upper surface of the

insert membrane using a cotton swab.

Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g.,

methanol for 10 minutes).

Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet for 10-20 minutes).

Gently wash the inserts with water to remove excess stain and allow them to air dry.

Image the lower surface of the membrane using a microscope and count the number of

stained cells in several random fields of view. The average number of cells per field is

used to quantify invasion.

Data Presentation

Condition Chemoattractant
Average Number of
Invaded Cells per
Field

Standard Deviation

Control 0% FBS 15 ± 4

Test 10% FBS 150 ± 22

Test + Inhibitor X 10% FBS 45 ± 9

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Signaling Pathways in Fibroblast Migration and
Invasion
The migration and invasion of fibroblasts like Hs27 are complex processes regulated by a

network of signaling pathways. Key pathways include those initiated by Transforming Growth

Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and cell-matrix interactions via

Integrins.

TGF-β Signaling Pathway
TGF-β is a potent inducer of fibroblast migration and differentiation into myofibroblasts.[8][9]
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Caption: TGF-β signaling pathway in fibroblast migration.

PDGF Signaling Pathway
PDGF is a major chemoattractant for fibroblasts, stimulating directional migration.[10]
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Caption: PDGF signaling pathway in fibroblast migration.

Integrin Signaling Pathway
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Integrins are transmembrane receptors that mediate cell adhesion to the ECM and transduce

signals that regulate migration.[3]
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Caption: Integrin signaling in fibroblast migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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